3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a benzothiazole derivative known for its distinctive structure and broad spectrum of biological effects.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been shown to exhibit antimicrobial activity, suggesting they may interact with bacterial cell membranes or intracellular targets .
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cells and decrease the activity of inflammatory factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 4-methoxyphenol in the presence of an appropriate base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Evaluated for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazol-5-yl derivatives: Known for their enzyme inhibitory effects against Alzheimer’s disease.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their anti-inflammatory properties.
Uniqueness
3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole core with a methoxyphenoxyethyl group enhances its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIAQYDCNIBFFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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